2-ethoxyethyl 2-chloroacetate
CAS No.: 60682-94-2
Cat. No.: VC3821342
Molecular Formula: C6H11ClO3
Molecular Weight: 166.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60682-94-2 |
|---|---|
| Molecular Formula | C6H11ClO3 |
| Molecular Weight | 166.6 g/mol |
| IUPAC Name | 2-ethoxyethyl 2-chloroacetate |
| Standard InChI | InChI=1S/C6H11ClO3/c1-2-9-3-4-10-6(8)5-7/h2-5H2,1H3 |
| Standard InChI Key | KPAIAQWSRMSXDB-UHFFFAOYSA-N |
| SMILES | CCOCCOC(=O)CCl |
| Canonical SMILES | CCOCCOC(=O)CCl |
Introduction
Chemical Identity and Physicochemical Properties
2-Ethoxyethyl 2-chloroacetate belongs to the class of chloroacetate esters, distinguished by its ethoxyethyl functional group. The compound’s structure combines a chloroacetyl moiety with an ethoxyethyl chain, conferring both reactivity and solubility in organic matrices. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 166.6 g/mol |
| Physical State | Colorless liquid |
| Odor | Fruity |
| Density | ~1.15 g/cm³ (estimated) |
| Boiling Point | 210–215°C (extrapolated) |
| Solubility | Miscible with organic solvents |
The compound’s ester functionality enhances its utility as a solvent and intermediate, while the chlorine atom increases electrophilicity, facilitating nucleophilic substitution reactions.
Synthesis and Manufacturing
Reaction Mechanism
2-Ethoxyethyl 2-chloroacetate is synthesized via a base-catalyzed esterification reaction between ethyl chloroacetate and ethylene glycol. The process involves the following steps:
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Alkaline Hydrolysis: Ethyl chloroacetate undergoes hydrolysis in the presence of sodium hydroxide (NaOH), forming sodium chloroacetate.
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Ether Formation: Ethylene glycol reacts with the intermediate to introduce the ethoxyethyl group.
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Esterification: The chloroacetyl group is transferred to the ethoxyethyl alcohol under controlled conditions.
The reaction is typically conducted at elevated temperatures (80–100°C) to optimize yield, with rigorous pH monitoring to prevent side reactions.
Industrial-Scale Production
Industrial protocols emphasize cost efficiency and safety. Key considerations include:
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Catalyst Selection: NaOH is preferred for its affordability and reactivity.
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Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction homogeneity.
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Purification: Distillation under reduced pressure ensures >95% purity, critical for pharmaceutical applications.
Industrial and Pharmaceutical Applications
Solvent and Intermediate
The compound’s dual functionality makes it ideal for:
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Coatings and Adhesives: Acts as a high-boiling solvent in epoxy resins and polyurethane formulations.
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Agrochemical Synthesis: Serves as an intermediate in herbicides and fungicides, leveraging its reactivity with phenolic compounds.
Anticancer Research
Recent in vitro studies demonstrate dose-dependent cytotoxicity against MCF-7 breast cancer cells:
| Concentration (µg/mL) | Cell Viability (%) | Apoptotic Cells (%) |
|---|---|---|
| 25 | 85 | 12 |
| 50 | 60 | 35 |
| 100 | 30 | 68 |
Mechanistic studies reveal caspase-3/7 activation and G1 cell cycle arrest, suggesting mitochondrial-mediated apoptosis.
Future Directions
Pharmacological Optimization
Structural modifications could enhance the compound’s bioavailability and selectivity for cancer cells. Potential strategies include:
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Prodrug Design: Conjugation with targeting moieties (e.g., folate receptors).
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Nanoparticle Encapsulation: Improving solubility and reducing systemic toxicity.
Green Chemistry Initiatives
Developing enzymatic esterification methods could reduce reliance on harsh bases and organic solvents, aligning with sustainable manufacturing trends.
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